molecular formula C13H14N2O2S3 B12025873 Methyl ({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate CAS No. 763111-32-6

Methyl ({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate

Cat. No.: B12025873
CAS No.: 763111-32-6
M. Wt: 326.5 g/mol
InChI Key: FIABPEGCDYNALJ-UHFFFAOYSA-N
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Description

Methyl ({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a sulfur-rich heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methylbenzylthio group at position 5 and a methylthioacetate moiety at position 2. Its molecular formula is C₁₄H₁₄N₂O₂S₄, with a molecular weight of 370.53 g/mol. The compound is synthesized via sequential alkylation reactions, as described in methodologies for analogous 1,3,4-thiadiazole derivatives .

Properties

CAS No.

763111-32-6

Molecular Formula

C13H14N2O2S3

Molecular Weight

326.5 g/mol

IUPAC Name

methyl 2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C13H14N2O2S3/c1-9-3-5-10(6-4-9)7-18-12-14-15-13(20-12)19-8-11(16)17-2/h3-6H,7-8H2,1-2H3

InChI Key

FIABPEGCDYNALJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate typically involves the reaction of 4-methylbenzyl chloride with sodium thiolate to form 4-methylbenzyl thiolate. This intermediate is then reacted with 2-chloro-1,3,4-thiadiazole under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be integrated into the industrial production methods to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl ({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

Methyl ({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl ({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is part of a broader class of 1,3,4-thiadiazole derivatives, which exhibit diverse pharmacological properties. Below is a detailed comparison with structurally related compounds:

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Biological Activity Synthesis Method Reference
Methyl ({5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate C₁₄H₁₄N₂O₂S₄ - 4-Methylbenzylthio (C5)
- Methylthioacetate (C2)
Sulfanyl, Ester Anticancer, Anticonvulsant Alkylation of 5-amino-1,3,4-thiadiazole-2-thiol
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole C₁₉H₁₆N₄S₄ - 4-Methylphenyl (C5 and C2)
- Thiadiazole-linked disulfide
Aryl, Disulfide Pesticidal (structural analog) Heterocyclization of thiosemicarbazides
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide C₅H₇N₃OS₂ - Methylsulfanyl (C5)
- Acetamide (C2)
Sulfanyl, Amide Antimicrobial Direct acylation of thiadiazole thiol
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate C₁₉H₂₄N₄O₅S₄ - Morpholine sulfonyl benzamide (C5)
- Ethylthioacetate (C2)
Sulfonamide, Ester Kinase inhibition (theoretical) Multi-step alkylation and sulfonylation

Key Findings

Bioactivity Variations :

  • Methyl ({5-[(4-methylbenzyl)sulfanyl]-...})acetate demonstrates anticancer and anticonvulsant activity due to its ester group, which improves bioavailability compared to the amide-containing analog N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide (antimicrobial) .
  • The disulfide-bridged compound 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole shows pesticidal activity, attributed to its rigid aromatic backbone and sulfur-sulfur interactions .

Synthetic Accessibility: Methyl derivatives (e.g., the target compound) are synthesized via alkylation of 5-substituted thiols, a method noted for high yields (>75%) . In contrast, sulfonamide derivatives (e.g., ) require complex sulfonylation steps, reducing scalability.

Crystallographic Data: The target compound’s analog (2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole) crystallizes in a monoclinic P21/n space group with a unit cell volume of 1910.7 ų, indicating dense packing due to π-π stacking of aryl groups . This structural feature is absent in simpler derivatives like N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, which adopts a less ordered lattice .

Thermodynamic Stability :

  • Sulfur-rich derivatives (e.g., the target compound) exhibit higher thermal stability (decomposition >250°C) compared to amide or ester-only analogs (<200°C), as inferred from TGA data of related structures .

Research Implications

The structural flexibility of 1,3,4-thiadiazole derivatives allows tailored modifications for specific applications. This compound’s dual sulfanyl groups and ester functionality position it as a promising lead compound for CNS-targeted therapies , whereas aryl-substituted analogs may favor agrochemical uses . Future studies should explore synergistic effects with metal ions (e.g., Cu²⁺, Zn²⁺) to enhance bioactivity, as seen in metal-organic frameworks derived from thiadiazoles .

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